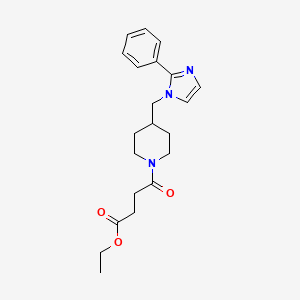

ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .

Synthesis Analysis

Imidazole derivatives show a wide range of biological activities and are used in the development of new drugs . The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of imidazole derivatives involves the formation of bonds during the creation of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Aplicaciones Científicas De Investigación

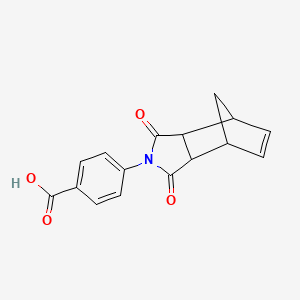

Crystal Structure Analysis

- Crystal Structure Insights : A study by Hong-qiang Liu et al. (2012) on a related compound, Dabigatran etexilate tetrahydrate, explores its crystal structure, revealing details about the dihedral angles formed by benzene and pyridine rings with the benzimidazole mean plane.

Enzymatic Activity Enhancement

- Enhancing Cellobiase Reactivity : Research by Mohamed Abd and Gawaad Awas (2008) demonstrated that certain compounds, including ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, significantly increase the reactivity of cellobiase.

Novel Compound Synthesis

- Synthesis of Polyfunctional Pyridines : The study by F. Latif et al. (2003) discusses the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines using ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate.

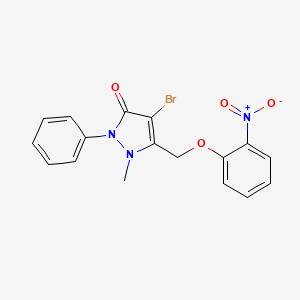

Antimicrobial Activities

- Antimicrobial Compound Synthesis : The research by Wagnat W. Wardkhan et al. (2008) focuses on synthesizing new derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, and testing their antimicrobial activities.

Intermediate for Drug Synthesis

- Key Intermediate for Olmesartan : Shen Zheng-rong (2007) Shen Zheng-rong (2007) synthesized Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an important intermediate in the production of the drug Olmesartan.

Catalysis in Ethylene Reactions

- Iron Complexes in Ethylene Reactions : A study by Margaret Yankey et al. (2014) discusses how certain iron complexes, involving compounds like 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, catalyze ethylene reactions.

Photochemical Studies

- Photochemical Reaction Analysis : The work of K. Ang and R. Prager (1992) involves the study of photolysis products of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols.

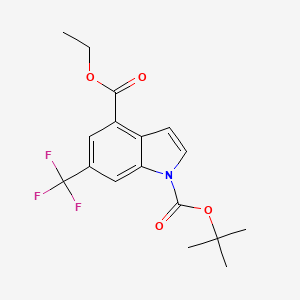

Synthesis of Trifluoromethyl Heterocycles

- Trifluoromethyl Heterocycles Synthesis : Research by Mark A. Honey et al. (2012) shows the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, in the synthesis of various trifluoromethyl heterocycles.

Anti-bacterial Synthesis

- Synthesis of Anti-bacterial Compounds : A study by H. Khalid et al. (2016) focuses on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide with potent antibacterial activity.

Mecanismo De Acción

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-2-27-20(26)9-8-19(25)23-13-10-17(11-14-23)16-24-15-12-22-21(24)18-6-4-3-5-7-18/h3-7,12,15,17H,2,8-11,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUWXDTTDHXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2748172.png)

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2748176.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide](/img/structure/B2748181.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)